Cas no 705-14-6 (N-(4-Fluorobenzyl)Cyclopropanamine)

N-(4-Fluorobenzyl)Cyclopropanamine structure
705-14-6 structure
Product Name:N-(4-Fluorobenzyl)Cyclopropanamine
Numero CAS:705-14-6
MF:C10H12FN
MW:165.207386016846
MDL:MFCD29038737
CID:858867
PubChem ID:3915385
Update Time:2025-09-22

N-(4-Fluorobenzyl)Cyclopropanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-cyclopropyl-1-(4-fluorophenyl)methanamine
    • SCHEMBL1239995
    • cyclopropyl(4-fluorophenyl)methanamine
    • 705-14-6
    • Y11734
    • a-Cyclopropyl-4-fluoro-benzylamine
    • DTXSID301276128
    • SB76257
    • Z291232556
    • AKOS000169092
    • alpha-Cyclopropyl-4-fluorobenzenemethanamine
    • EN300-72692
    • SB76186
    • FT-0660229
    • SB45771
    • AKOS022208653
    • (1S)CYCLOPROPYL(4-FLUOROPHENYL)METHYLAMINE
    • Cyclopropyl-(4-fluorophenyl)methanamine
    • N-(4-Fluorobenzyl)Cyclopropanamine
    • MDL: MFCD29038737
    • Inchi: 1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2
    • Chiave InChI: DMSWDNXXNCUYLN-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(C1CC1)N

Proprietà calcolate

  • Massa esatta: 165.095377549g/mol
  • Massa monoisotopica: 165.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 148
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 236.8±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 107.4±8.3 °C
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

N-(4-Fluorobenzyl)Cyclopropanamine Informazioni sulla sicurezza

N-(4-Fluorobenzyl)Cyclopropanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
PC449021-250mg
a-Cyclopropyl-4-fluoro-benzylamine
705-14-6
250mg
£798.00 2024-05-24
TRC
N256750-100mg
N-(4-Fluorobenzyl)Cyclopropanamine
705-14-6
100mg
$ 185.00 2022-06-03
TRC
N256750-250mg
N-(4-Fluorobenzyl)Cyclopropanamine
705-14-6
250mg
$ 380.00 2022-06-03
TRC
N256750-500mg
N-(4-Fluorobenzyl)Cyclopropanamine
705-14-6
500mg
$ 600.00 2022-06-03
eNovation Chemicals LLC
Y1000304-5g
cyclopropyl(4-fluorophenyl)methanamine hydrochloride
705-14-6 95%
5g
$1550 2024-08-02
Enamine
EN300-72692-0.05g
cyclopropyl(4-fluorophenyl)methanamine
705-14-6 85%
0.05g
$103.0 2023-04-20
Enamine
EN300-72692-0.1g
cyclopropyl(4-fluorophenyl)methanamine
705-14-6 85%
0.1g
$153.0 2023-04-20
Enamine
EN300-72692-0.25g
cyclopropyl(4-fluorophenyl)methanamine
705-14-6 85%
0.25g
$218.0 2023-04-20
Enamine
EN300-72692-0.5g
cyclopropyl(4-fluorophenyl)methanamine
705-14-6 85%
0.5g
$344.0 2023-04-20
Enamine
EN300-72692-1.0g
cyclopropyl(4-fluorophenyl)methanamine
705-14-6 85%
1g
$441.0 2023-04-20
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd